(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
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Overview
Description
(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C23H18Cl3NO3 and its molecular weight is 462.75. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Geometry
- A study on a similar molecule, (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, revealed detailed molecular geometry and crystal packing stabilized by intermolecular hydrogen bonding, indicating potential applications in materials science and crystallography (Jasinski et al., 2007).
Vibrational Spectroscopy and Molecular Interactions
- The molecular structure of a related compound was analyzed using Fourier-transform infrared spectroscopy (FT-IR), revealing insights into vibrational wavenumbers and molecular interactions, which are significant in understanding the physicochemical properties of these compounds (Mary et al., 2015).
Nematicidal Activity
- Research on the synthesis of similar compounds showed potential nematicidal activity, indicating the possibility of these compounds being used in agricultural pest control (Kumari et al., 2014).
Optoelectronic and Charge Transport Properties
- A study on chalcone derivatives, which are structurally related, reported the assessment of their optoelectronic and charge transport properties. This indicates potential applications in semiconductor devices and nonlinear optical (NLO) materials (Shkir et al., 2019).
Crystal Structure and Antimicrobial Activity
- Another relevant study on (2E)-1-(2,4-Dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one explored its crystal structure and potential antimicrobial activity, highlighting the pharmaceutical implications of these compounds (Yathirajan et al., 2007).
Fluorescence Properties in Opto-electronic Materials
- Investigations into the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, like (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, suggest potential applications in opto-electronic materials due to significant red-shifts in fluorescence (Zhao et al., 2017).
Ionic Hydrogenation in Organic Synthesis
- The ionic hydrogenation of α,β-unsaturated ketones, including 4-(4-methoxyphenyl)-3-buten-2-ones, in the presence of aluminum halides, provides insights into novel synthetic pathways for such compounds, important in organic synthesis (Koltunov et al., 2001).
Antioxidant Activity
- The synthesis and study of some chalcones containing the N-arylacetamide group, similar in structure to this compound, reveal significant antioxidant activity, indicating their potential in oxidative stress-related therapeutic applications (Nguyen et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c1-29-23-9-8-17(13-20(23)26)27-11-10-21(28)18-4-2-3-5-22(18)30-14-15-6-7-16(24)12-19(15)25/h2-13,27H,14H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLQVEZXRKHIMW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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